molecular formula C22H14F3N7O B6482812 3,4-difluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide CAS No. 1007009-72-4

3,4-difluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide

Cat. No.: B6482812
CAS No.: 1007009-72-4
M. Wt: 449.4 g/mol
InChI Key: DONAMHJSIPQIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3,4-difluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide" is a synthetic organic molecule with a complex structure that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. Compounds in this class are notable for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,4-difluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide generally involves multiple synthetic steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This step often begins with the cyclization of appropriate starting materials under conditions such as heating or reflux with specific catalysts or reagents.

  • Attachment of the 4-Fluorophenyl Group: : This can be achieved through a Suzuki-Miyaura cross-coupling reaction, utilizing a boronic acid or ester as the fluorophenyl donor.

  • Introduction of the 3,4-Difluorobenzoyl Moiety: : This step may involve the acylation of the intermediate product using 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production might streamline these steps for scalability, involving optimized reaction conditions, continuous flow processes, or the use of automated synthesis equipment to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to form various oxidized derivatives, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction of this compound might involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced analogs.

  • Substitution: : The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkoxides, thiolates, or amines.

Common Reagents and Conditions

  • Oxidation: : m-CPBA, H₂O₂

  • Reduction: : NaBH₄, LiAlH₄

  • Substitution: : Alkoxides, thiolates, amines

Major Products Formed

  • Oxidized Derivatives: : Includes various hydroxylated or carbonyl-containing products.

  • Reduced Products: : Compounds with reduced double bonds or nitro groups converted to amines.

  • Substituted Products: : Derivatives with new functional groups replacing the original fluorine atoms.

Scientific Research Applications

Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure provides insight into reaction mechanisms and stereochemistry in organic chemistry research.

Biology

In biological research, this compound can act as a probe to study enzyme inhibition or receptor binding due to its structural similarity to bioactive molecules.

Medicine

Medically, the compound has potential applications in drug discovery and development. Its bioactive properties make it a candidate for anti-inflammatory, anti-cancer, and antiviral drug research.

Industry

In the industrial sector, derivatives of this compound can be used in the development of new materials, such as polymers or agrochemicals, due to their stability and reactivity.

Mechanism of Action

The exact mechanism of action of 3,4-difluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide depends on its application:

  • Enzyme Inhibition: : It may bind to the active site of an enzyme, preventing substrate binding and catalysis.

  • Receptor Binding: : This compound could act as an agonist or antagonist, modulating receptor activity.

  • Pathway Interference: : By interacting with specific molecular targets, it could inhibit or activate particular biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine Derivatives: : Similar compounds include various pyrazolo[3,4-d]pyrimidine derivatives that share the core structure but differ in the substituent groups, such as 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine.

  • Fluorinated Aromatics: : Compounds like 4-fluorobenzoyl chloride or 2,3-difluorophenylhydrazine exhibit similar chemical behaviors due to the presence of fluorine atoms.

Uniqueness

The uniqueness of 3,4-difluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide lies in its specific arrangement of functional groups, leading to distinctive reactivity and potential biological activities. Its fluorinated aromatic system and pyrazolo[3,4-d]pyrimidine core provide a balance of stability and reactivity, making it an interesting subject for further research and development.

Biological Activity

3,4-Difluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships based on diverse scientific sources.

  • Molecular Formula : C22H14F3N7O
  • Molecular Weight : 449.4 g/mol
  • CAS Number : 1007009-72-4

In Vitro Studies

Research has indicated that compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant anticancer activity. For instance:

  • IC50 Values : A related compound demonstrated an IC50 of 2.24 µM against A549 lung cancer cells, significantly lower than that of doxorubicin (IC50 = 9.20 µM) . This suggests a promising efficacy in inhibiting tumor cell proliferation.

The mechanism by which these compounds exert their effects is primarily through the induction of apoptosis in cancer cells. Flow cytometric analysis revealed that treatment with the compound at concentrations ranging from 2.0 to 4.0 µM resulted in a substantial increase in apoptotic cells (25.1%–41.0% compared to 5.1% in control) .

Structure-Activity Relationship (SAR)

The structural features of pyrazolo[3,4-d]pyrimidines play a crucial role in their biological activity:

  • Compounds with modifications to the pyrazolo[3,4-d]pyrimidine scaffold showed varying degrees of potency against different cancer cell lines.
  • For example, analogs with specific substitutions exhibited improved IC50 values, indicating that certain functional groups enhance anticancer activity .

Study on Dual EGFR/VGFR2 Inhibition

A recent study highlighted the potential of phenylpyrazolo[3,4-d]pyrimidine derivatives as dual inhibitors targeting both EGFR and VGFR2 pathways. The most potent derivative demonstrated IC50 values as low as 0.3 µM and effectively inhibited tumor growth in MCF-7 breast cancer models while inducing apoptosis and suppressing cell migration .

Comparative Data Table

Compound NameTarget Cell LineIC50 (µM)Mechanism
3,4-Difluoro-N-{...}A549 (Lung)2.24Apoptosis Induction
DoxorubicinA549 (Lung)9.20DNA Intercalation
Phenylpyrazolo[3,4-d]pyrimidineMCF-7 (Breast)0.3Dual EGFR/VGFR2 Inhibition

Properties

IUPAC Name

3,4-difluoro-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N7O/c1-12-8-19(29-22(33)13-2-7-17(24)18(25)9-13)32(30-12)21-16-10-28-31(20(16)26-11-27-21)15-5-3-14(23)4-6-15/h2-11H,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONAMHJSIPQIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.